12-(5-methylthiophen-2-yl)-N-phenyldodecanamide
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Overview
Description
12-(5-methylthiophen-2-yl)-N-phenyldodecanamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(5-methylthiophen-2-yl)-N-phenyldodecanamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Van Leusen reaction, which involves the reaction of a nitrile with elemental sulfur.
Introduction of the Methyl Group: The methyl group is introduced at the 5-position of the thiophene ring using a methylation reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the thiophene derivative and N-phenyldodecanamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
12-(5-methylthiophen-2-yl)-N-phenyldodecanamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiophene ring can lead to the formation of dihydrothiophenes.
Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
12-(5-methylthiophen-2-yl)-N-phenyldodecanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 12-(5-methylthiophen-2-yl)-N-phenyldodecanamide is not fully understood. it is believed to interact with specific molecular targets and pathways, similar to other thiophene derivatives. These interactions may involve binding to enzymes or receptors, leading to modulation of biological processes .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: A thiophene derivative used as an antitussive agent.
Tiquizium Bromide: Used as an antispasmodic agent.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Uniqueness
12-(5-methylthiophen-2-yl)-N-phenyldodecanamide is unique due to its specific structural features, which may confer distinct biological and chemical properties. Its long alkyl chain and phenyl group may influence its solubility, reactivity, and interactions with biological targets .
Properties
IUPAC Name |
12-(5-methylthiophen-2-yl)-N-phenyldodecanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NOS/c1-20-18-19-22(26-20)16-12-7-5-3-2-4-6-8-13-17-23(25)24-21-14-10-9-11-15-21/h9-11,14-15,18-19H,2-8,12-13,16-17H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQLDLYJPDCTJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CCCCCCCCCCCC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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